molecular formula C13H12F6N2O B6362631 1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine CAS No. 1159574-25-0

1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine

Cat. No.: B6362631
CAS No.: 1159574-25-0
M. Wt: 326.24 g/mol
InChI Key: VLFHVDXLYQKPQP-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine is a chemical compound with the molecular formula C13H12F6N2O. It is characterized by the presence of a piperazine ring bonded to a benzoyl group substituted with two trifluoromethyl groups at the 3 and 5 positions.

Preparation Methods

The synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with piperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:

3,5-Bis(trifluoromethyl)benzoyl chloride+PiperazineThis compound\text{3,5-Bis(trifluoromethyl)benzoyl chloride} + \text{Piperazine} \rightarrow \text{this compound} 3,5-Bis(trifluoromethyl)benzoyl chloride+Piperazine→this compound

Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzoyl group can be substituted with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the piperazine ring and the trifluoromethyl-substituted benzoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F6N2O/c14-12(15,16)9-5-8(6-10(7-9)13(17,18)19)11(22)21-3-1-20-2-4-21/h5-7,20H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFHVDXLYQKPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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